2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
Description
2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with a trifluoromethoxy (-OCF₃) group at position 2. This scaffold, also known as 7-azaindole, is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . The trifluoromethoxy group enhances metabolic stability and modulates electronic properties, making the compound a promising candidate for drug discovery, particularly in oncology and inflammation .
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-4-5-2-1-3-12-7(5)13-6/h1-4H,(H,12,13) |
InChI Key |
XQADKKQSBOLPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)OC(F)(F)F)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable trifluoromethoxy precursor reacts with a halogenated pyrrolo[2,3-b]pyridine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets .
Comparison with Similar Compounds
The biological and physicochemical properties of 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine are influenced by its substitution pattern. Below is a comparative analysis with structurally related derivatives:
Substituent Position and Electronic Effects
Key Observations :
- Position 2 vs. 5 : Trifluoromethoxy at position 2 (target compound) primarily affects electronic properties and steric hindrance, whereas CF₃ at position 5 (FGFR inhibitors) directly participates in hydrogen bonding with kinase hinge regions .
- Fluorine vs. Trifluoromethoxy : Fluorine at position 4 improves solubility but lacks the metabolic resistance conferred by the trifluoromethoxy group .
- Hydrophobic Groups : Bulky substituents like tert-butyl enhance hydrophobic interactions but may reduce solubility compared to trifluoromethoxy .
Pharmacological Activity
- Kinase Inhibition : The trifluoromethoxy derivative shows moderate FGFR1 inhibition (IC₅₀ ~50 nM), while 5-CF₃ analogs exhibit higher potency (IC₅₀ ~30 nM) due to optimized hinge-binding interactions . In contrast, unsubstituted 7-azaindoles serve as TNIK inhibitors, suggesting substituent-dependent target selectivity .
- Anticancer Potential: 3-Nitro-5-aryl derivatives demonstrate antiproliferative activity, but their reduced amine counterparts (e.g., 3-amino-5-phenyl) show enhanced efficacy, highlighting the role of substituent redox states .
Biological Activity
2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its unique structural features, including a trifluoromethoxy substituent that enhances its lipophilicity and metabolic stability. This compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in oncology due to its interactions with key biological targets.
- Molecular Formula : C8H5F3N2O
- Molecular Weight : 202.13 g/mol
- Structure : The compound consists of pyrrole and pyridine rings, contributing to its distinct chemical properties and biological activity.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cancer pathways. Notably, it has been identified as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR1), where it forms critical hydrogen bonds with residues in the receptor's hinge region .
Inhibition of FGFR
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activities against FGFRs. For instance:
- IC50 Values : Compound 4h (a derivative) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory potential across different FGFR types .
Antitumor Activity
In vitro studies demonstrated that compounds related to this compound can significantly inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : The compound was effective against breast cancer cell lines such as 4T1 and MDA-MB-231.
- Mechanism : It induced apoptosis and inhibited migration and invasion of cancer cells by down-regulating matrix metalloproteinase-9 (MMP9) while up-regulating tissue inhibitor of metalloproteinases-2 (TIMP2) .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrolo[2,3-b]pyridine framework. For example:
- Modifications at the 5-position can enhance binding affinity through hydrogen bonding interactions with target proteins.
- The introduction of larger hydrophobic groups has been shown to improve activity by optimizing interactions within the receptor's hydrophobic pocket .
Study on FGFR Inhibition
A recent study focused on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that structural modifications significantly affected their inhibitory potency against FGFRs. Among these derivatives, those resembling this compound exhibited promising results in reducing tumor cell viability and migration capabilities in vitro .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Cancer Cell Line | Effect |
|---|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 4T1 | Inhibits proliferation and induces apoptosis |
| Other | Varies | Varies | Varies | MDA-MB-231 | Variable effects based on structure |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine derivatives?
- Answer : A key approach involves modifying the 1H-pyrrolo[2,3-b]pyridine core through substitution at the 5-position. For example, trifluoromethyl or trifluoromethoxy groups are introduced via Suzuki coupling, nucleophilic aromatic substitution, or halogenation followed by functionalization. details a strategy where the 5-position is optimized with hydrogen-bond acceptors to enhance FGFR inhibition . Fluorination methods (e.g., Balz-Schiemann reaction or lithium-halogen exchange) are also critical for regioselective derivatization, as shown in .
Q. How are structural modifications of the pyrrolo[2,3-b]pyridine scaffold characterized, and what analytical techniques are essential?
- Answer : Structural characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, validated the binding mode of derivatives using crystallography to confirm hydrogen bonding with FGFR1’s hinge region . IR spectroscopy and elemental analysis further confirm functional groups and purity, as described in cyclocondensation reactions ( ) .
Q. What preliminary biological assays are used to screen this compound derivatives for activity?
- Answer : Initial screening often involves kinase inhibition assays (e.g., FGFR1–4 IC50 profiling, as in ) . Cell viability assays (e.g., MTT) in cancer models (e.g., diffuse malignant peritoneal mesothelioma) assess antiproliferative effects ( ) . Selectivity profiling against related kinases (JAK, CDK4/6) is also critical to avoid off-target effects ( ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase selectivity?
- Answer : SAR strategies focus on:
- Hinge-binding motifs : The 1H-pyrrolo[2,3-b]pyridine core interacts with kinase hinge regions (e.g., FGFR1’s D641 and G485 residues). Introducing hydrogen-bond acceptors at the 5-position improves affinity ( ) .
- Hydrophobic pockets : Bulky substituents (e.g., methoxyphenyl) enhance interactions with hydrophobic regions, as seen in FGFR inhibitors ( ) .
- Selectivity filters : Modifying substituents (e.g., fluorine or trifluoromethoxy groups) reduces JAK2/JAK3 cross-reactivity, critical for immunomodulator design ( ) .
Q. What experimental models address contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives?
- Answer : Discrepancies in IC50 values (e.g., FGFR1 vs. FGFR4 inhibition in ) may arise from kinase isoform variability or assay conditions. Solutions include:
- Orthogonal assays : Validate inhibition using thermal shift assays or cellular phosphorylation assays.
- In vivo xenograft models : used intraperitoneal mesothelioma models to confirm antitumor efficacy and apoptosis induction, resolving in vitro-to-in vivo translation gaps .
- Kinome-wide profiling : Platforms like Eurofins KinaseProfiler® identify off-target effects influencing data interpretation.
Q. How are fluorinated derivatives of pyrrolo[2,3-b]pyridine utilized in imaging or combination therapies?
- Answer : Fluorine-18 labeled derivatives (e.g., ’s dopamine D4 receptor PET tracers) enable non-invasive imaging . In therapy, fluorinated compounds like 1f ( ) synergize with paclitaxel in mesothelioma models, enhancing apoptosis via survivin downregulation . Rational design considers fluorine’s electronegativity and metabolic stability to improve pharmacokinetics.
Q. What strategies mitigate toxicity challenges in pyrrolo[2,3-b]pyridine-based drug candidates?
- Answer : Toxicity risks (e.g., hematologic effects from JAK2 inhibition) are addressed via:
- Prodrug approaches : Masking reactive groups (e.g., SEM-protected intermediates in ) improves tolerability .
- Dose optimization : In vivo studies ( ) used tolerated doses (e.g., 10–20 mg/kg) to achieve tumor regression without adverse effects .
- Metabolic profiling : LC-MS/MS identifies reactive metabolites, guiding structural refinements (e.g., reducing CYP450 interactions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
